Cas no 67625-39-2 (2,8-dimethylimidazo[1,2-a]pyridine)
2,8-dimethylimidazo[1,2-a]pyridine Chemical and Physical Properties
Names and Identifiers
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- MFCD11103528
- DTXSID801287239
- EN300-6768584
- Imidazo(1,2-a)pyridine, 2,8-dimethyl-
- SCHEMBL3971488
- Imidazo[1,2-a]pyridine, 2,8-dimethyl-
- AB63390
- 2,8-DIMETHYLIMIDAZO[1,2-A]PYRIDINE
- UWMFIGNJJKNQMR-UHFFFAOYSA-N
- 67625-39-2
- E90410
- CS-0195555
- 2,8-dimethyl-imidazo[1,2-a]pyridine
- 2,8-dimethylimidazo[1,2-a]pyridine
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- MDL: MFCD11103528
- Inchi: 1S/C9H10N2/c1-7-4-3-5-11-6-8(2)10-9(7)11/h3-6H,1-2H3
- InChI Key: UWMFIGNJJKNQMR-UHFFFAOYSA-N
- SMILES: N12C=CC=C(C)C1=NC(C)=C2
Computed Properties
- Exact Mass: 146.084398327g/mol
- Monoisotopic Mass: 146.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.3Ų
2,8-dimethylimidazo[1,2-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 222825-1g |
2,8-Dimethylimidazo[1,2-a]pyridine, 95% min |
67625-39-2 | 95% | 1g |
$416.00 | 2023-09-06 | |
| Matrix Scientific | 222825-5g |
2,8-Dimethylimidazo[1,2-a]pyridine, 95% min |
67625-39-2 | 95% | 5g |
$1456.00 | 2023-09-06 | |
| eNovation Chemicals LLC | D619420-1g |
2,8-Dimethylimidazo[1,2-a]pyridine |
67625-39-2 | 95% | 1g |
$575 | 2024-06-03 | |
| abcr | AB560280-250 mg |
2,8-Dimethylimidazo[1,2-a]pyridine; . |
67625-39-2 | 250MG |
€185.20 | 2023-07-11 | ||
| abcr | AB560280-500 mg |
2,8-Dimethylimidazo[1,2-a]pyridine; . |
67625-39-2 | 500MG |
€291.70 | 2023-07-11 | ||
| abcr | AB560280-1 g |
2,8-Dimethylimidazo[1,2-a]pyridine; . |
67625-39-2 | 1g |
€388.70 | 2023-07-11 | ||
| Enamine | EN300-6768584-0.05g |
2,8-dimethylimidazo[1,2-a]pyridine |
67625-39-2 | 0.05g |
$311.0 | 2023-05-30 | ||
| Enamine | EN300-6768584-0.1g |
2,8-dimethylimidazo[1,2-a]pyridine |
67625-39-2 | 0.1g |
$327.0 | 2023-05-30 | ||
| Enamine | EN300-6768584-0.25g |
2,8-dimethylimidazo[1,2-a]pyridine |
67625-39-2 | 0.25g |
$341.0 | 2023-05-30 | ||
| Enamine | EN300-6768584-0.5g |
2,8-dimethylimidazo[1,2-a]pyridine |
67625-39-2 | 0.5g |
$356.0 | 2023-05-30 |
2,8-dimethylimidazo[1,2-a]pyridine Suppliers
2,8-dimethylimidazo[1,2-a]pyridine Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 2,8-dimethylimidazo[1,2-a]pyridine
Professional Introduction to 2,8-dimethylimidazo[1,2-a]pyridine (CAS No. 67625-39-2)
2,8-dimethylimidazo[1,2-a]pyridine, identified by its Chemical Abstracts Service (CAS) number 67625-39-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, composed of an imidazole ring fused with a pyridine ring, exhibits unique electronic and steric properties that make it a valuable scaffold for the development of novel bioactive molecules.
The chemical framework of 2,8-dimethylimidazo[1,2-a]pyridine consists of two nitrogen-containing rings, with methyl substituents at the 2- and 8-positions. This substitution pattern influences its reactivity and interaction with biological targets, making it a versatile building block for drug discovery. The compound's ability to engage in hydrogen bonding and π-stacking interactions further enhances its potential as a pharmacophore in medicinal chemistry.
In recent years, 2,8-dimethylimidazo[1,2-a]pyridine has been extensively studied for its pharmacological properties. Its derivatives have shown promise in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The compound's structural similarity to known bioactive molecules has facilitated its incorporation into drug design strategies aimed at modulating enzyme activity and receptor binding.
One of the most compelling aspects of 2,8-dimethylimidazo[1,2-a]pyridine is its role as a key intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its reactive sites to introduce additional functional groups, creating libraries of derivatives with tailored biological activities. For instance, modifications at the methyl substituents or the nitrogen atoms have led to compounds with enhanced potency and selectivity against specific disease targets.
The synthetic accessibility of 2,8-dimethylimidazo[1,2-a]pyridine is another factor contributing to its widespread use in medicinal chemistry. Several synthetic routes have been developed to produce this compound efficiently, often involving cyclization reactions between appropriate precursors under controlled conditions. These methods ensure high yields and purity, making it readily available for further functionalization and drug development.
Recent advancements in computational chemistry have also highlighted the potential of 2,8-dimethylimidazo[1,2-a]pyridine as a target for virtual screening and molecular docking studies. By integrating this compound into large-scale databases and using machine learning algorithms, researchers can predict its interactions with biological macromolecules. This approach has accelerated the discovery process by identifying promising candidates for experimental validation.
In the realm of antiviral research, derivatives of 2,8-dimethylimidazo[1,2-a]pyridine have demonstrated inhibitory effects against various viral enzymes and receptors. The compound's ability to mimic natural substrates or interfere with viral replication cycles makes it an attractive candidate for developing antiviral therapeutics. Notably, some studies have explored its activity against emerging viruses by modifying its structure to improve pharmacokinetic properties.
The anticancer potential of 2,8-dimethylimidazo[1,2-a]pyridine has also been extensively investigated. Its derivatives have shown efficacy in inducing apoptosis and inhibiting tumor growth in preclinical models. The compound's ability to disrupt microtubule formation and interfere with signaling pathways involved in cell proliferation has been particularly noteworthy. These findings have spurred interest in developing novel anticancer agents based on this scaffold.
Furthermore, anti-inflammatory applications of 2,8-dimethylimidazo[1,2-a]pyridine derivatives have been explored. By targeting inflammatory pathways such as NF-κB and MAPK cascades, these compounds can modulate immune responses and reduce inflammation-related diseases. The structural flexibility of this scaffold allows for the design of molecules that selectively inhibit pro-inflammatory cytokines without affecting normal physiological processes.
The toxicological profile of 2,8-dimethylimidazo[1,2-a]pyridine is another critical aspect that has been thoroughly examined. Preclinical studies have assessed its safety margins and potential side effects under various exposure conditions. These evaluations are essential for ensuring that derivatives entering clinical development are both effective and safe for patient use. The compound's favorable toxicity profile makes it a promising candidate for further therapeutic applications.
In conclusion, 2, 8-dimethylimidazo[1, 2-a]pyridine (CAS No. 67625-39-2) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and broad range of biological activities. Its role as a key intermediate in drug development underscores its importance in modern medicinal research. As new synthetic methods and computational tools emerge, 2, 8-dimethylimidazo[1, 2-a]pyridine is poised to continue influencing breakthroughs across multiple therapeutic areas.
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